
3-Fluoro-4-nitroaniline
Overview
Description
3-Fluoro-4-nitroaniline (3F4NA, CAS 2369-13-3) is a fluorinated nitroaniline derivative with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.12 g/mol. It is primarily utilized as a key intermediate in pharmaceutical synthesis. For example, it serves as the starting material for tezacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor approved by the FDA in 2018 . The compound’s regioselective bromination with N-bromosuccinimide (NBS) enables efficient synthesis of indole-based drug scaffolds . Additionally, 3F4NA has been employed in the development of 2-aminobenzimidazole (2-ABI) derivatives with antibiofilm activity against Salmonella Typhimurium .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of 3-fluoroaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the nitration of p-fluoroaniline under anhydrous conditions. This method ensures high yield and purity of the product. The reaction mixture is then treated with diluted hydrochloric acid to separate the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 3-Fluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
3-Fluoro-4-nitroaniline is primarily utilized in the synthesis of pharmaceutical intermediates. It serves as a building block for various bioactive compounds, including:
- Antimicrobial Agents : The compound has been investigated for its potential as an antiseptic and germicide. Research indicates that derivatives of this compound exhibit significant antibacterial activity, making them suitable candidates for developing new antibiotics .
- Anti-inflammatory Drugs : Studies have suggested that modifications of this compound can lead to the synthesis of anti-inflammatory agents, which may provide therapeutic benefits in treating chronic inflammatory diseases .
Agrochemical Applications
In agrochemicals, this compound is recognized for its role in the development of herbicides and pesticides. Its fluorinated structure enhances the biological activity and stability of agrochemical formulations:
- Herbicide Development : The compound has been used as a precursor for synthesizing herbicides that target specific weed species while minimizing damage to crops .
Material Science Applications
The unique properties of this compound extend to material science, particularly in the production of liquid crystals and polymers:
- Liquid Crystal Materials : As an important organic fluoride-containing intermediate, it is involved in synthesizing liquid crystal displays (LCDs), which are widely used in electronic devices .
Synthesis Techniques
The production of this compound typically involves several synthetic routes, which can influence its yield and purity:
Synthesis Method | Description | Yield |
---|---|---|
Nitration of m-Fluoroaniline | Involves nitrating m-fluoroaniline to obtain this compound. | Moderate |
Diazotization Reaction | Utilizes diazotization followed by hydrolysis to form the target compound. | High |
Direct Fluorination | Direct fluorination methods can provide high yields but require careful control of reaction conditions. | Variable |
Case Studies
- Antibiotic Synthesis : A study demonstrated the successful synthesis of a novel antibiotic using this compound as a key intermediate. The resulting compound showed enhanced efficacy against resistant bacterial strains compared to existing antibiotics .
- Development of Herbicides : Research highlighted the use of this compound derivatives in creating selective herbicides that effectively control weed growth without harming crops. Field trials indicated improved crop yields and reduced herbicide resistance development .
Mechanism of Action
The mechanism of action of 3-fluoro-4-nitroaniline largely depends on its chemical structure. The nitro group is electron-withdrawing, making the compound a good candidate for electrophilic aromatic substitution reactions. The fluorine atom also influences the reactivity of the compound by stabilizing the intermediate formed during these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-Fluoro-3-nitroaniline (4F3NA)
4-Fluoro-3-nitroaniline (4F3NA, CAS 364-76-1) is a positional isomer of 3F4NA, differing in the substitution pattern of the fluorine and nitro groups. Key distinctions include:
Research Findings :
- Synthetic Utility : 3F4NA’s bromination at the C5 position is critical for tezacaftor synthesis, whereas 4F3NA is functionalized for dye intermediates like Basic Brown 17 .
- Biological Activity : In 2-ABI derivatives, para-substituted analogues (from 4F3NA) showed superior antibiofilm activity (IC₅₀: 10–15 µM) compared to meta-substituted analogues (from 3F4NA), which exhibited reduced potency (IC₅₀: 20–40 µM) .
Halogen-Substituted Analogues: 3-Chloro-4-nitroaniline
- Electronic Effects : Fluorine’s higher electronegativity and smaller atomic radius enhance electron-withdrawing effects, influencing reaction kinetics and regioselectivity in aromatic substitution reactions .
- Steric Impact : Chlorine’s larger size may hinder nucleophilic attack in synthetic pathways, making fluorine preferable for precision in drug intermediates .
Other Nitroaniline Derivatives
2-Fluoro-5-nitroaniline
Used in the synthesis of serotonin 5-HT₆ receptor antagonists, this derivative highlights the importance of substitution patterns. Unlike 3F4NA, its fluorine at C2 directs nucleophilic substitution to different positions, yielding distinct benzimidazole regioisomers .
DFNA (2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline)
This derivative of 4-fluoro-3-nitroaniline exhibits unique thermosalient and elastic properties due to anisotropic crystal packing.
Data Tables
Table 1: Physicochemical and Functional Comparison
Research Findings and Mechanistic Insights
- Pharmaceutical Synthesis : 3F4NA’s regioselectivity in bromination is pivotal for constructing the indole core of tezacaftor, ensuring high yields (84%) . Substitution with bulkier halogens (e.g., chlorine) would likely alter reaction pathways.
- Structure-Activity Relationships (SAR) : Meta-substituted 2-ABI analogues (from 3F4NA) underperform compared to para-substituted derivatives, emphasizing the role of electronic and steric effects in biofilm inhibition .
Biological Activity
3-Fluoro-4-nitroaniline is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features a fluorine atom and a nitro group attached to an aniline ring. This structural configuration contributes to its biological activity, particularly as a scaffold for developing novel therapeutic agents.
Synthesis
The synthesis of this compound typically involves the nitration of 4-fluoroaniline under controlled conditions. The process can be optimized to enhance yield and purity, making it commercially viable for pharmaceutical applications .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess significant antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. For instance, a series of compounds derived from this scaffold showed minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv .
- Anticancer Potential : Research indicates that some derivatives exhibit cytotoxic effects across different tumor cell lines. The compound's ability to inhibit protein synthesis is believed to contribute to its anticancer properties .
- Antiparasitic Effects : The compound has also been evaluated for its potential as an antiparasitic agent, showing promising results in inhibiting the growth of certain parasites .
Antitubercular Activity
A notable study synthesized a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, revealing that compound 3m had an MIC value of 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis. This highlights the potential for developing new antitubercular agents based on this scaffold .
Compound | MIC (μg/mL) | Activity Against |
---|---|---|
3m | 4 | M. tuberculosis (sensitive and resistant) |
3e | 64 | Low activity |
3p | 64 | Low activity |
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of various derivatives on human cancer cell lines showed that while some compounds exhibited significant cytotoxicity, others had good safety profiles with minimal effects on normal cell lines. This suggests that structural modifications can enhance selectivity towards cancer cells while reducing toxicity .
Safety and Toxicity
The safety profile of this compound has been evaluated through various toxicity studies. While some studies indicate low toxicity at therapeutic doses, further research is required to establish comprehensive safety data across different biological systems .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 3-Fluoro-4-nitroaniline?
The compound is typically synthesized via nitration of 3-fluoroaniline followed by acetylation. In one method, 4-fluoro-3-nitroaniline reacts with acetic anhydride to form the acetylated derivative, which can be hydrolyzed under controlled conditions to yield the target compound. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-nitration or decomposition .
Q. How is this compound characterized in research settings?
Common techniques include:
- NMR spectroscopy (¹H/¹⁹F) to confirm fluorine substitution and nitro group positioning.
- X-ray crystallography for crystal structure determination (e.g., unit cell parameters: a = 3.927 Å, b = 21.98 Å, c = 15.32 Å in the α-form) .
- FTIR spectroscopy to track functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
Due to its aromatic amine and nitro group, it is a potential carcinogen (IARC Group 3). Use fume hoods, nitrile gloves, and avoid inhalation. Waste disposal should follow EPA guidelines for nitroaromatics. Safety data sheets (SDS) recommend neutralization with reducing agents (e.g., sodium dithionite) before disposal .
Advanced Research Questions
Q. How does the crystal structure of this compound derivatives influence mechanical properties?
In derivatives like 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), elasticity arises from isotropic π-stacking interactions, while thermosalient behavior (jumping crystals) stems from anisotropic thermal expansion. The α-form exhibits elastic bending due to layered packing, whereas the β-form (formed at 138°C) shows irreversible structural changes with a 1.5% increase in the b-axis length, driven by repulsive π···π interactions .
Q. How can researchers resolve contradictions between structural data and thermal analysis results?
Combine variable-temperature X-ray powder diffraction (VT-XRPD) and FTIR to monitor phase transitions. For DFNA, VT-XRPD revealed an irreversible α→β phase transition at 138°C, while FTIR highlighted shifts in C-Cl and NO₂ alignments, clarifying competing intermolecular interactions .
Q. What methodologies are used to study nonlinear optical (NLO) properties of this compound derivatives?
Computational models (e.g., ab initio calculations) combined with electrostatic interaction approaches predict second-order nonlinear susceptibilities (χ²). For example, polarizable continuum models account for crystal packing effects, with experimental validation via Kurtz-Perry powder tests .
Q. How do substituents on the aniline ring affect electronic properties?
- Electron-withdrawing groups (e.g., -NO₂, -F) reduce HOMO-LUMO gaps, enhancing charge-transfer interactions.
- N-substitution (e.g., acetyl or benzyl groups) alters solubility and dipole moments, impacting applications in dye chemistry or optoelectronics. UV-Vis spectroscopy and cyclic voltammetry are key for quantifying these effects .
Properties
IUPAC Name |
3-fluoro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQPNAPYVIIXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178354 | |
Record name | 3-Fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2369-13-3 | |
Record name | 3-Fluoro-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2369-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2369-13-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00178354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-FLUORO-4-NITROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M6U5ADA2 | |
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Retrosynthesis Analysis
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